Cas no 38101-69-8 (Quinoline,2-[(1E)-2-phenylethenyl]-)

Quinoline,2-[(1E)-2-phenylethenyl]- structure
38101-69-8 structure
Product Name:Quinoline,2-[(1E)-2-phenylethenyl]-
CAS No:38101-69-8
MF:C17H13N
MW:231.291824102402
CID:321517
PubChem ID:5357469
Update Time:2025-04-19

Quinoline,2-[(1E)-2-phenylethenyl]- Chemical and Physical Properties

Names and Identifiers

    • Quinoline,2-[(1E)-2-phenylethenyl]-
    • 2-(2-PHENYLETHENYL)-(E)-QUINOLINE
    • (E)-2-(2-phenylethenyl)-1,4-dioxolane
    • (E)-2-styryl-1,3-dioxolane
    • (E)-2-styrylquinoline
    • 1, 2-styryl-
    • 2-(3-Phenyl-2-vinyl)-1,3-dioxolane
    • 2-[(E)-2-phenylvinyl]quinoline
    • 2-[(E)-styryl]quinoline
    • 2-styryl-[1,3]dioxolane
    • 2-Styryl-m-dioxolane
    • 2-trans-Styryl-[1,3]dioxolan
    • 2-trans-styryl-[1,3]dioxolane
    • 2-trans-styryl-quinoline
    • AC1O3LDF
    • CINNAMALDEHYDE ETHYLENE GLYCOL ACETAL
    • Cinncloval
    • trans-2-Styrylquinoline
    • CHEBI:51071
    • Q27122307
    • Opera_ID_1699
    • CHEMBL127579
    • 2-((E)-Styryl)-quinoline
    • RLGKSXCGHMXELQ-ZRDIBKRKSA-N
    • 2-(2-phenylethenyl)quinoline
    • NCGC00184386-01
    • Quinoline, 2-(2-phenylethenyl)-
    • NCGC00184386-02
    • 2-[(1E)-2-phenylethenyl]quinoline
    • 2-Styrylquinoline
    • BIDD:GT0572
    • 38101-69-8
    • 2-[(E)-2-Phenylethenyl]quinoline #
    • 4945-26-0
    • cid_5357469
    • SMR000429651
    • NSC77968
    • Z46024290
    • Quinoline, 2-styryl-
    • 2-[(E)-2-Phenylethenyl]quinoline
    • MLS000767320
    • NSC252077
    • Q27122315
    • Quinoline, 2-[(1E)-2-phenylethenyl]-
    • CHEBI:51072
    • (E)-(styryl)quinoline
    • AKOS001298823
    • SCHEMBL659665
    • BDBM50001290
    • AS-0355
    • DTXSID801318989
    • HMS2786M03
    • styrylquinoline
    • 2-styryl-quinoline
    • NSC-77968
    • NSC-252077
    • Inchi: 1S/C17H13N/c1-2-6-14(7-3-1)10-12-16-13-11-15-8-4-5-9-17(15)18-16/h1-13H/b12-10+
    • InChI Key: RLGKSXCGHMXELQ-ZRDIBKRKSA-N
    • SMILES: N1C(/C=C/C2C=CC=CC=2)=CC=C2C=CC=CC=12

Computed Properties

  • Exact Mass: 231.10500
  • Monoisotopic Mass: 231.104799419g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • PSA: 12.89000
  • LogP: 4.40520

Quinoline,2-[(1E)-2-phenylethenyl]- Related Literature

Recommended suppliers
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.